Fluorofuranylnorprogesterone F-18 is a radiolabeled compound currently under investigation for its potential applications in medical imaging, particularly in the assessment of progesterone receptor expression in breast cancer. This compound is classified as a small molecule and is primarily used in positron emission tomography (PET) imaging studies. Its chemical structure features a fluorine-18 isotope, which enhances its visibility in imaging techniques, thereby facilitating the evaluation of hormone receptor status in tumors.
Fluorofuranylnorprogesterone F-18 is synthesized using specific precursors that allow for the incorporation of fluorine-18, a radioactive isotope widely used in medical imaging. The compound's classification falls under investigational drugs, as it has not yet received full regulatory approval for clinical use. It is recognized by several identifiers: the CAS number is 160388-43-2, and its DrugBank accession number is DB15282 .
The steps involved include:
The primary reaction involved in the synthesis of Fluorofuranylnorprogesterone F-18 is the nucleophilic substitution where fluoride ions replace a leaving group in the triflate precursor. This reaction is facilitated by heating and can occur at room temperature or elevated temperatures depending on specific conditions .
The reactions can be summarized as follows:
Fluorofuranylnorprogesterone F-18 functions as a radiotracer that binds to progesterone receptors within tissues. Its mechanism involves:
Fluorofuranylnorprogesterone F-18 is primarily utilized in medical imaging to evaluate progesterone receptor status in breast cancer patients. Its applications include:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4